molecular formula C14H11N3O2S B2516965 Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 921135-52-6

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2516965
CAS No.: 921135-52-6
M. Wt: 285.32
InChI Key: NBIQVWKEBRDVSQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thienopyridine derivatives.

Preparation Methods

The synthesis of methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final thienopyridine derivative is obtained by reacting the pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .

Chemical Reactions Analysis

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: It can also participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Comparison with Similar Compounds

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific thienopyridine structure, which imparts distinct biological activities. Similar compounds include:

Properties

IUPAC Name

methyl 3-amino-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIQVWKEBRDVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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